2-Aminoadamantane-2-carboxylic acid hydrochloride
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Overview
Description
2-Aminoadamantane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoadamantane-2-carboxylic acid hydrochloride typically involves the reaction of 2-adamantanone with ammonia or an amine source under acidic conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Aminoadamantane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminoadamantane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-aminoadamantane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Aminoadamantane: A related compound with similar structural features but lacking the carboxylic acid group.
2-Adamantanone: The precursor used in the synthesis of 2-aminoadamantane-2-carboxylic acid hydrochloride.
1-Aminoadamantane: Another derivative of adamantane with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both an amino group and a carboxylic acid group on the adamantane scaffold.
Properties
IUPAC Name |
2-aminoadamantane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANCSAPAJAELIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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